molecular formula C12H12N2O3S2 B2689681 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 352706-00-4

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2689681
CAS No.: 352706-00-4
M. Wt: 296.36
InChI Key: IXYYBELPQCLWCW-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is a synthetic benzothiazole derivative designed for pharmaceutical and biochemical research. This compound features a benzothiazole core structure, a cyclopropanecarboxamide moiety, and a methylsulfonyl substituent, a combination that makes it a promising scaffold for investigating enzyme inhibition and developing novel therapeutic agents. Benzothiazole derivatives bearing carboxamide groups have demonstrated significant cytotoxic properties in pharmacological studies, showing activity against various cancer cell lines, including A549 (lung carcinoma), MCF7-MDR (multidrug-resistant breast adenocarcinoma), and HT1080 (fibrosarcoma) . The structural motif of a carboxamide-linked cycloalkyl group attached to a benzothiazole system, as seen in this compound, is recognized in medicinal chemistry for its potential to interact with key biological targets . Specifically, such compounds are frequently investigated as enzyme inhibitors, targeting proteins like tyrosine kinases (e.g., c-Met and VEGFR-2) and carbonic anhydrases, which are crucial in disease pathways such as cancer proliferation and metastasis . The methylsulfonyl group at the 6-position is a strategically important substituent that can influence the molecule's electronic properties, binding affinity, and metabolic stability, thereby contributing to its overall research value. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-19(16,17)8-4-5-9-10(6-8)18-12(13-9)14-11(15)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYYBELPQCLWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326440
Record name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

352706-00-4
Record name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under inert atmosphere .

Chemical Reactions Analysis

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H12N2O3S2C_{12}H_{12}N_{2}O_{3}S_{2} and features a cyclopropanecarboxamide moiety attached to a benzo[d]thiazole ring with a methylsulfonyl group. Its unique structure contributes to its biological activity, making it a candidate for various pharmaceutical applications.

Pharmacological Applications

  • Anticancer Activity : Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant anticancer properties. Studies have shown that modifications to the benzo[d]thiazole structure can enhance cytotoxicity against various cancer cell lines, suggesting that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide may also possess similar properties. For instance, compounds with similar structures have been documented to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : Compounds containing the benzo[d]thiazole scaffold have demonstrated antimicrobial activities against a range of pathogens. The presence of the methylsulfonyl group is believed to enhance these properties by improving solubility and bioavailability, making it an attractive candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies suggest that benzo[d]thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases. The specific mechanism often involves the inhibition of pro-inflammatory cytokines, which could be relevant for this compound .
  • Neuropharmacological Applications : There is emerging evidence that compounds similar to this compound may interact with neurotransmitter systems, particularly GABA receptors. This interaction could lead to anxiolytic effects, positioning it as a potential candidate for treating anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathways often aim to optimize yield and purity while exploring variations in substituents to enhance biological activity.

Synthetic Step Description
Step 1: Synthesis of BenzothiazoleFormation of the core benzo[d]thiazole structure through cyclization reactions.
Step 2: Introduction of Methylsulfonyl GroupElectrophilic substitution to attach the methylsulfonyl group to the benzothiazole ring.
Step 3: Cyclopropanecarboxamide FormationReaction of the modified benzothiazole with cyclopropane derivatives to form the final compound.

Case Studies

  • Case Study on Anticancer Activity : In a study evaluating various benzo[d]thiazole derivatives, one compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development as an anticancer agent .
  • Case Study on Antimicrobial Efficacy : A series of experiments tested derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
  • Case Study on Anti-inflammatory Properties : In vivo studies using animal models showed that compounds with similar structures reduced inflammation markers significantly compared to control groups, suggesting potential therapeutic applications in inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of inflammatory mediators or disruption of cancer cell proliferation .

Comparison with Similar Compounds

Kinase and Necroptosis Inhibition

  • TAK-632: A lead compound in this class, TAK-632 targets RIPK3 with high selectivity, showing promise in mitigating necroptosis-associated pathologies such as ischemic injury and neurodegenerative diseases. Its 7-cyano and trifluoromethylphenyl groups are critical for stabilizing interactions with the RIPK3 ATP-binding pocket .
  • Methylsulfonyl vs.

Antimicrobial and Antifungal Activity

  • N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide : The chloro substituent at the 4-position enhances electrophilicity, improving interactions with microbial enzymes. This compound is marketed as a high-purity research chemical for antimicrobial studies .
  • Triazolyl and Pyridinyl Derivatives : Compounds like those in exhibit fungicidal activity, though lower synthetic yields (6–43%) may limit scalability .

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility : The methylsulfonyl group increases LogP (lipophilicity), favoring blood-brain barrier penetration, while morpholinylsulfonyl analogs balance this with improved aqueous solubility .
  • Metabolic Stability : Cyclopropane rings reduce metabolic degradation by cytochrome P450 enzymes, a feature shared across this class .

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews its synthesis, biological mechanisms, and activity based on diverse research findings.

Overview of the Compound

Chemical Structure :
The compound features a complex structure that includes a benzo[d]thiazole ring, a cyclopropane carboxamide moiety, and a methylsulfonyl substituent. Its IUPAC name is N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide.

Molecular Formula :
C12H12N2O3S2

Synthesis Methods

The synthesis typically involves coupling substituted 2-amino benzothiazoles with carboxylic acid derivatives. Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), often carried out in organic solvents like dichloromethane or DMF under inert conditions.

This compound primarily functions as an enzyme inhibitor. Its mechanism includes:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory mediators through the arachidonic acid pathway.
  • Cell Proliferation : The compound has shown potential in disrupting cancer cell proliferation by binding to specific molecular targets, blocking substrate access to enzymes critical for cell growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various human cancer cell lines. For instance:

  • Cell Lines Tested : Studies have demonstrated its effectiveness against A431 (human epidermoid carcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) cells.
  • IC50 Values : The compound has shown IC50 values in the nanomolar range against these cell lines, indicating potent activity.
Cell Line IC50 (nM)
A43120
A54944
HepG248

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests it may also serve as an anti-inflammatory agent. This property could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Study on Benzothiazole Derivatives :
    A study synthesized several benzothiazole derivatives, including this compound. The results indicated that these compounds exhibited broad-spectrum anticancer activities, with some derivatives showing enhanced potency compared to traditional chemotherapy agents .
  • Apoptosis Induction :
    In vitro studies demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells. Flow cytometry analysis revealed that concentrations of 0.625 µM, 1.25 µM, and 2.5 µM resulted in apoptotic rates of 34.2%, 46.2%, and 53.3%, respectively .

Comparative Analysis

This compound can be compared to other benzothiazole derivatives which share similar structural features but differ in substituents:

Compound Name Structure Features Biological Activity
N-(benzo[d]thiazol-2-yl)-2-phenylacetamideBenzothiazole core with phenyl groupModerate anticancer activity
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamideBenzothiazole core with morpholineEnhanced anti-inflammatory properties

Q & A

What are the optimized synthetic routes for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide, and how do reaction conditions influence yield?

Basic Research Question
The compound is synthesized via coupling reactions involving cyclopropanecarboxamide and functionalized benzothiazole precursors. Key methods include Suzuki-Miyaura cross-coupling (e.g., using pinacolboronate intermediates) and nucleophilic substitution. Reaction conditions such as solvent choice (e.g., acetonitrile or DMF), temperature, and catalyst systems (e.g., Pd-based catalysts) critically impact yields, which range from 6% to 43% depending on steric and electronic factors in the substituents . For instance, electron-withdrawing groups on the benzothiazole ring may reduce reactivity, necessitating higher temperatures or prolonged reaction times.

How do computational methods like DFT aid in understanding the electronic structure of this compound?

Advanced Research Question
Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are used to predict molecular geometry, charge distribution, and frontier molecular orbitals. For example, studies on N-(thiazol-2-yl)cyclopropanecarboxamide analogs reveal that DFT (B3LYP/6-31G**) accurately reproduces experimental bond lengths and angles, validating its use for modeling electronic interactions. These insights guide rational design, such as optimizing hydrogen-bonding interactions with biological targets like RIPK3 .

What spectroscopic techniques are employed to characterize its structure?

Basic Research Question
1H/13C NMR, ESI-MS, and X-ray crystallography are standard. NMR confirms cyclopropane ring integrity (e.g., characteristic triplet for cyclopropane protons at δ ~1.2–1.5 ppm) and methylsulfonyl group integration. Mass spectrometry provides molecular weight verification (e.g., [M+H]+ peaks). X-ray diffraction resolves crystal packing and hydrogen-bonding networks, critical for understanding stability and polymorphism .

What contradictions exist between theoretical predictions and experimental data regarding its tautomerism?

Advanced Research Question
DFT calculations on benzothiazole-carboxamide analogs suggest multiple tautomeric forms (e.g., amide vs. iminol tautomers). However, experimental UV-Vis and fluorescence spectra indicate a preference for excited-state proton transfer (ESPT) from the amide NH to the benzothiazole nitrogen, stabilizing a single tautomer. Such discrepancies highlight the need for combined spectroscopic and computational validation to resolve dynamic equilibria .

How does structural modification impact its biological activity, such as RIPK3 inhibition?

Advanced Research Question
Structure-activity relationship (SAR) studies on necroptosis inhibitors reveal that substituents at the 6-position of benzothiazole (e.g., methylsulfonyl vs. cyano groups) modulate RIPK3 binding affinity. For example, bulkier groups may hinder access to the kinase ATP-binding pocket, reducing potency. In vitro assays (e.g., TNF-α-induced necroptosis models) and molecular docking are used to evaluate modifications .

What are the key challenges in achieving regioselective functionalization during synthesis?

Basic Research Question
Regioselectivity in benzothiazole functionalization is influenced by directing groups. The methylsulfonyl group at the 6-position acts as a meta-director, complicating electrophilic substitution. Strategies like transition-metal-catalyzed C–H activation or protecting-group chemistry (e.g., boronate esters) are employed to direct reactivity to the 2-position .

How do researchers analyze its metabolic stability using in vitro models?

Advanced Research Question
Microsomal stability assays (e.g., liver microsomes) assess phase I metabolism. LC-MS/MS identifies metabolites such as hydroxylated cyclopropane or sulfone-reduced derivatives. For analogs, glucuronidation at the amide nitrogen is a common metabolic pathway, which can be mitigated by introducing steric hindrance .

What role does the cyclopropane ring play in its pharmacological properties?

Basic Research Question
The cyclopropane ring enhances metabolic stability by resisting oxidative degradation. Its strain energy may also facilitate target binding via conformational restriction. SAR studies on cyclopropane-containing analogs show improved pharmacokinetic profiles compared to linear alkyl chains .

What strategies resolve discrepancies in biological activity data across different assays?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell type, endpoint measurement). Orthogonal assays (e.g., Western blot for RIPK3 phosphorylation vs. cell viability) and standardized protocols (e.g., fixed ATP concentrations in kinase assays) are used. Meta-analyses of dose-response curves and statistical validation (e.g., Z’-factor) ensure reproducibility .

How is X-ray crystallography applied to confirm its molecular geometry?

Basic Research Question
Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking between benzothiazole rings). For N-(thiazol-2-yl)cyclopropanecarboxamide analogs, crystallography confirms planarity of the amide-thiazole system and dihedral angles critical for binding pocket compatibility .

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